2-(Aminomethyl)-4-bromo-5-chloroaniline
Overview
Description
2-(Aminomethyl)-4-bromo-5-chloroaniline is an organic compound that belongs to the class of substituted anilines. This compound is characterized by the presence of an aminomethyl group attached to the benzene ring, along with bromine and chlorine substituents at the 4 and 5 positions, respectively. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-bromo-5-chloroaniline can be achieved through several synthetic routes. One common method involves the halogenation of 2-(Aminomethyl)aniline, followed by selective bromination and chlorination at the desired positions on the benzene ring. The reaction conditions typically involve the use of halogenating agents such as bromine and chlorine in the presence of catalysts or under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. Additionally, the use of environmentally friendly solvents and reagents is often prioritized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4-bromo-5-chloroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted anilines with different functional groups.
Scientific Research Applications
2-(Aminomethyl)-4-bromo-5-chloroaniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4-bromo-5-chloroaniline involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the halogen substituents can participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)-4-bromoaniline
- 2-(Aminomethyl)-5-chloroaniline
- 2-(Aminomethyl)-4-chloroaniline
Uniqueness
2-(Aminomethyl)-4-bromo-5-chloroaniline is unique due to the presence of both bromine and chlorine substituents on the benzene ring This dual halogenation imparts distinct chemical properties and reactivity compared to similar compounds with only one halogen substituent
Properties
IUPAC Name |
2-(aminomethyl)-4-bromo-5-chloroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrClN2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2H,3,10-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNJZMPPSDOLAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)N)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401252341 | |
Record name | Benzenemethanamine, 2-amino-5-bromo-4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401252341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379346-13-0 | |
Record name | Benzenemethanamine, 2-amino-5-bromo-4-chloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379346-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, 2-amino-5-bromo-4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401252341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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